molecular formula C10H13NO B8643549 3-(Cyclopropylmethoxy)aniline

3-(Cyclopropylmethoxy)aniline

Cat. No.: B8643549
M. Wt: 163.22 g/mol
InChI Key: BUXURAOEFDKRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)aniline is an aromatic amine derivative featuring a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the meta position of the aniline ring. This compound is structurally characterized by its electron-rich aromatic system, where the cyclopropylmethoxy group introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological activity. The cyclopropylmethoxy group is a common motif in pharmaceuticals, particularly in phosphodiesterase-4 (PDE4) inhibitors like roflumilast, highlighting its pharmacological relevance.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(cyclopropylmethoxy)aniline

InChI

InChI=1S/C10H13NO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7,11H2

InChI Key

BUXURAOEFDKRGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-(Cyclopropylmethoxy)aniline and Related Compounds

Compound Name Substituent Position(s) Molecular Weight CAS Number Key Applications/Notes
3-(Cyclopropylmethoxy)aniline 3-position 163.22 (calc.) Not explicitly provided Intermediate for PDE4 inhibitors
4-(Cyclopropylmethoxy)aniline 4-position 163.22 122828-48-2 Laboratory reagent, synthetic intermediate
3-Chloro-4-(cyclopropylmethoxy)aniline 3-Cl, 4-OCH₂C₃H₅ 197.67 (calc.) Not explicitly provided Halogenated analog; potential intermediate for drug discovery
Roflumilast 3-OCH₂C₃H₅, 4-OCHF₂ 403.18 475271-62-6 Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in neutrophils)
Catramilast 3-OCH₂C₃H₅, 4-OCH₃ 302.37 183659-72-5 Anti-inflammatory, used in atopic dermatitis

Positional Isomers: 3- vs. 4-Substituted Analogs

  • 3-(Cyclopropylmethoxy)aniline : The meta-substitution pattern is critical in bioactive molecules like roflumilast, where the cyclopropylmethoxy group enhances binding to the PDE4 enzyme.

Halogenated Derivatives

  • 3-Chloro-4-(cyclopropylmethoxy)aniline : The introduction of chlorine at the 3-position () adds an electron-withdrawing group, which could modulate electronic properties and metabolic stability. Such analogs are often explored to optimize drug candidates’ pharmacokinetic profiles.

Pharmacologically Active Derivatives

  • Roflumilast : This PDE4 inhibitor incorporates 3-(cyclopropylmethoxy)aniline as part of a benzamide scaffold. Its potency (IC₅₀ = 0.8 nM) underscores the importance of the cyclopropylmethoxy group in target engagement.
  • Catramilast: Features a 3-(cyclopropylmethoxy)-4-methoxyphenyl moiety, demonstrating the group’s versatility in immunomodulatory agents.

Research Findings and Implications

  • Biological Activity: The cyclopropylmethoxy group enhances selectivity and potency in PDE4 inhibitors, as seen in roflumilast’s low nanomolar IC₅₀ values across immune cells.

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